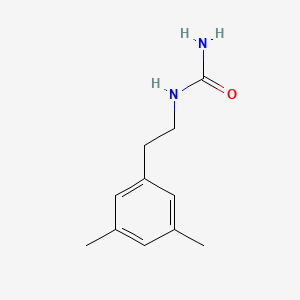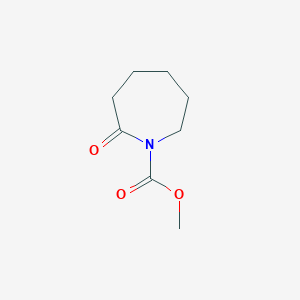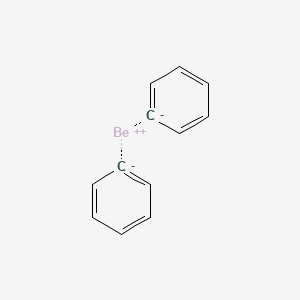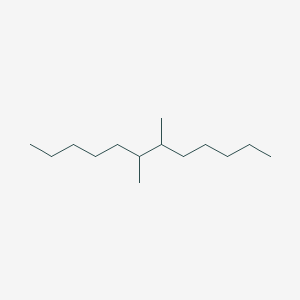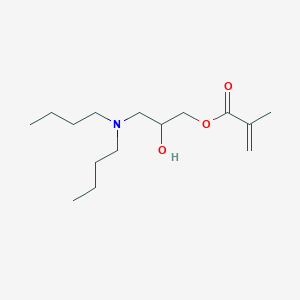
3-(Dibutylamino)-2-hydroxypropyl 2-methylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is a derivative of methacrylic acid and is commonly used in various industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dibutylamino)-2-hydroxypropyl 2-methylprop-2-enoate typically involves the esterification of methacrylic acid with 2-(dibutylamino)ethanol . The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
3-(Dibutylamino)-2-hydroxypropyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amines.
Substitution: It can undergo nucleophilic substitution reactions, where the dibutylamino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and ammonia (NH3) are commonly employed.
Major Products Formed
Oxidation: Produces oxides and hydroxyl derivatives.
Reduction: Results in the formation of primary and secondary amines.
Substitution: Leads to the formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(Dibutylamino)-2-hydroxypropyl 2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the development of biomaterials and drug delivery systems.
Medicine: Investigated for its potential use in pharmaceutical formulations and as a component in medical devices.
Mecanismo De Acción
The mechanism of action of 3-(Dibutylamino)-2-hydroxypropyl 2-methylprop-2-enoate involves its interaction with various molecular targets and pathways. In polymerization reactions, it acts as a monomer that undergoes free radical polymerization to form long polymer chains. In biological systems, it can interact with cell membranes and proteins, influencing their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: Similar in structure but with dimethylamino groups instead of dibutylamino groups.
2-Hydroxyethyl methacrylate: Contains a hydroxyethyl group instead of a dibutylamino group.
Uniqueness
3-(Dibutylamino)-2-hydroxypropyl 2-methylprop-2-enoate is unique due to its dibutylamino group, which imparts specific chemical properties such as increased hydrophobicity and reactivity in certain chemical reactions. This makes it particularly useful in applications where these properties are desired.
Propiedades
Número CAS |
21714-04-5 |
|---|---|
Fórmula molecular |
C15H29NO3 |
Peso molecular |
271.40 g/mol |
Nombre IUPAC |
[3-(dibutylamino)-2-hydroxypropyl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C15H29NO3/c1-5-7-9-16(10-8-6-2)11-14(17)12-19-15(18)13(3)4/h14,17H,3,5-12H2,1-2,4H3 |
Clave InChI |
DFNSDEUBNVAZJQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CCCC)CC(COC(=O)C(=C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


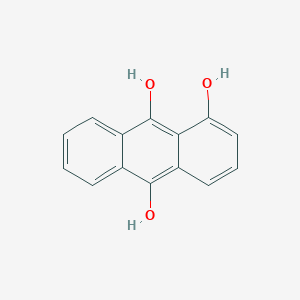
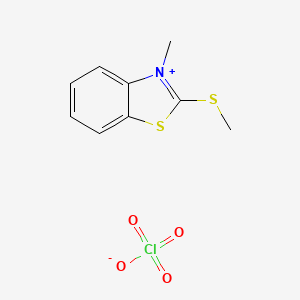
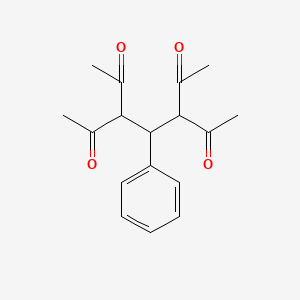



![Bis[(1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-en-2-yl)methyl] 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B14698941.png)
![(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) 2-[4-[bis(2-chloroethyl)amino]phenyl]acetate](/img/structure/B14698949.png)
![3,7,7-Trimethylbicyclo[4.1.0]heptane-2,5-dione](/img/structure/B14698954.png)
